molecular formula C11H19NO3 B2492906 Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate CAS No. 116344-09-3

Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate

Cat. No. B2492906
Key on ui cas rn: 116344-09-3
M. Wt: 213.277
InChI Key: HNFBOLBPJYXIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08440673B2

Procedure details

A mixture of ethyl isobutyrylacetate (15 mmol, 0.42 mL) and N,N-dimethylformamide dimethyl acetal (37.5 mmol, 5 mL) was heated to reflux for 16 hours, then cooled. The volatiles were removed in vacuo to give 1.60 g of 2-dimethylaminomethylene-4-methyl-3-oxo-pentanoic acid ethyl ester.
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>>[CH2:10]([O:9][C:7](=[O:8])[C:6](=[CH:14][N:15]([CH3:17])[CH3:16])[C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])[CH3:11]

Inputs

Step One
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C(C)C)(=O)CC(=O)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(C(C)C)=O)=CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.